molecular formula C22H33N3O4 B5674992 N-(2,4-dimethoxybenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide

N-(2,4-dimethoxybenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide

Cat. No. B5674992
M. Wt: 403.5 g/mol
InChI Key: NWWFHSJZGPSMRW-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of compounds known for their significance in medicinal chemistry due to their diverse biological activities. These compounds are often explored for their potential in drug development, targeting various biological pathways and receptors.

Synthesis Analysis

Synthesis of compounds like "N-(2,4-dimethoxybenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide" involves multi-step reactions, starting from basic building blocks like pyridine, piperidine, and dimethoxybenzyl precursors. A novel method proposed by Smaliy et al. (2011) involves the catalytic hydrogenation of pyrrolylpyridine derivatives, offering a potential pathway for synthesizing rigid diamines with significant importance in medicinal chemistry (Smaliy et al., 2011).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides insights into the conformational preferences and molecular geometry of these compounds. For example, crystal structure studies of similar compounds reveal detailed interactions at the molecular level, guiding the understanding of their biological activities (Anh et al., 2008).

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4/c1-28-19-9-8-18(20(14-19)29-2)15-23-21(26)10-7-17-6-5-13-25(16-17)22(27)24-11-3-4-12-24/h8-9,14,17H,3-7,10-13,15-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWFHSJZGPSMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxybenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide

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